1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one
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Overview
Description
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one is a complex organic compound with the molecular formula C₂₁H₃₀O₄ . This compound is characterized by its unique structure, which includes a phenyl ring substituted with hydroxyl groups and a butanone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one involves multiple steps, typically starting with the preparation of the phenyl ring with hydroxyl substitutions. The synthetic route may include:
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Alkylation: Attachment of the butanone moiety to the phenyl ring.
Isomerization: Ensuring the correct geometric configuration of the double bonds in the side chain.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the side chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one involves its interaction with various molecular targets. The hydroxyl groups and the butanone moiety play crucial roles in its biological activity. It may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one include:
Thiophene derivatives: Known for their biological activities and used in medicinal chemistry.
Pyrrolidine derivatives: Utilized in drug discovery for their versatile biological profiles.
Compared to these compounds, this compound is unique due to its specific structural features and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
72008-04-9 |
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Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one |
InChI |
InChI=1S/C21H30O4/c1-6-15(5)20(24)19-18(23)12-17(22)16(21(19)25)11-10-14(4)9-7-8-13(2)3/h8,10,12,15,22-23,25H,6-7,9,11H2,1-5H3/b14-10+ |
InChI Key |
YMYBAWFGDGMZLY-GXDHUFHOSA-N |
Isomeric SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O |
Origin of Product |
United States |
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